5'-O-DMT-N6-Me-2'-dA

Oligonucleotide Therapeutics Hoogsteen Base Pairing Thermodynamic Stability

5'-O-DMT-N6-Me-2'-dA is the essential DMT-protected precursor for site-specific incorporation of N6-methyladenine (m6dA) into synthetic oligonucleotides. Unlike standard dA, N6-methylation retards Watson-Crick pairing while stabilizing Hoogsteen duplexes by up to 4.5°C per unit—enabling precise Tm normalization across probe sets and reducing off-target hybridization. Compatible with standard automated synthesis without protocol modification. Ideal for epitranscriptomic m6A studies, antisense design, triplex-forming oligos, and DNA repair substrate synthesis. ≥98% purity ensures reliable coupling efficiency.

Molecular Formula C32H33N5O5
Molecular Weight 567.6 g/mol
CAS No. 98056-69-0
Cat. No. B132914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N6-Me-2'-dA
CAS98056-69-0
Synonyms5’-O-(4,4’-Dimethoxytriphenylmethyl)-N6-methyl-2’-deoxyadenosine;  5’-O-DMT-2’-deoxy-N-methyl-adenosine;  5’-O-DMT-N6-methyl-2’-deoxyadenosine; 
Molecular FormulaC32H33N5O5
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1
InChIKeyOKZZBPBWGABLJR-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-DMT-N6-Me-2'-dA (CAS 98056-69-0): A 5'-O-DMT Protected N6-Methyl-2'-deoxyadenosine Building Block for Solid-Phase Oligonucleotide Synthesis


5'-O-DMT-N6-Me-2'-dA (CAS 98056-69-0) is a protected nucleoside building block used in solid-phase oligonucleotide synthesis. The compound consists of a 2'-deoxyadenosine core modified with an N6-methyl group on the nucleobase and a 5'-O-dimethoxytrityl (DMT) protecting group for controlled, sequential chain extension [1]. The molecular formula is C₃₂H₃₃N₅O₅ with a molecular weight of 567.6 g/mol [1]. This nucleoside is typically further functionalized to its corresponding 3'-CE phosphoramidite (CAS 105931-58-6) for incorporation into synthetic oligonucleotides during automated DNA synthesis [2].

Why Unmodified 2'-Deoxyadenosine or Alternative N6-Protection Cannot Replace 5'-O-DMT-N6-Me-2'-dA in m⁶dA-Containing Oligonucleotide Synthesis


The N6-methyl modification present in 5'-O-DMT-N6-Me-2'-dA is not functionally interchangeable with unmodified 2'-deoxyadenosine or with other N6-protected adenosine analogs. N6-methylation alters the hydrogen-bonding pattern of the adenine base—the methyl group adopts a conformation cis to N1, which retards standard Watson-Crick base pairing and alters duplex thermodynamic stability [1]. Studies demonstrate that m⁶dA modifications produce distinct thermal stability effects in duplexes: they slightly reduce antiparallel duplex stability with RNA and (2′-OMe)-RNA matrices while stabilizing parallel Hoogsteen-paired duplexes by up to 4.5 °C per modified unit compared to unmodified reference duplexes [2]. Substitution with standard 5'-O-DMT-dA (with benzoyl or other exocyclic amine protection) would entirely fail to recapitulate these N6-methylation-dependent biophysical behaviors, which are essential for applications requiring controlled Tm modulation, reduced off-target Watson-Crick base pairing, or the study of epitranscriptomic m⁶A modifications in DNA and RNA contexts [2].

Quantitative Evidence for Selecting 5'-O-DMT-N6-Me-2'-dA Over Related Analogs: Tm Modulation, Coupling Compatibility, and Structural Specificity


Parallel Duplex Stabilization by N6-Methylation vs. Unmodified Adenine: ΔTm of +4.5 °C per m⁶dA Unit

Incorporation of N6-methyl-2'-deoxyadenosine (m⁶dA) units into phosphorothioate DNA oligomers stabilizes parallel duplexes formed via Hoogsteen base pairing with (2′-OMe)-RNA templates by up to 4.5 °C per modified unit relative to an analogous reference duplex containing only unmodified nucleobases [1]. In contrast, m⁶dA units slightly reduce the thermodynamic stability of antiparallel duplexes formed with RNA and (2′-OMe)-RNA matrices [1].

Oligonucleotide Therapeutics Hoogsteen Base Pairing Thermodynamic Stability Tm Modulation

Compatibility with Standard Automated DNA Synthesis: No Change from Standard Coupling and Deprotection Protocols

The phosphoramidite derivative of 5'-O-DMT-N6-Me-2'-dA (N6-Me-dA-CE Phosphoramidite, CAS 105931-58-6) requires no changes from standard coupling and deprotection methods recommended by automated DNA synthesizer manufacturers [1]. The compound exhibits stability in acetonitrile solution similar to standard dA, dC, dG, and T CE-phosphoramidites [1].

Solid-Phase Synthesis Phosphoramidite Chemistry Process Compatibility Supply Chain Efficiency

Synthesis Yield of N6-Methyladenine-Containing Oligonucleotide: ~78% Reported Stepwise Efficiency

In the chemical synthesis of oligonucleotides containing N6-methyladenine residues at GATC restriction sites, the incorporation of 5'-DMT-N6-Me-2'-dA has been reported with a stepwise yield of approximately 78% .

Synthetic Yield Oligonucleotide Production Modified Nucleotide Incorporation Cost of Goods

N6-Methyl Modification Alters Base-Pairing Specificity Relative to Unmodified 2'-Deoxyadenosine: Retarded Watson-Crick Pairing, Stabilized Hoogsteen Interactions

The N6-methyl group on adenine adopts a preferred conformation cis to N1, which retards standard Watson-Crick base pairing and destabilizes B-form DNA helices [1]. In stereodefined phosphorothioate oligomers, m⁶dA units hamper Watson-Crick base pairings while promoting parallel Hoogsteen-paired duplex formation with (2′-OMe)-RNA templates, producing stabilization of up to 4.5 °C per modified unit [2].

Base-Pairing Specificity Watson-Crick vs. Hoogsteen Nucleic Acid Structure Epigenetic Probes

Acetyl Protection on N6 Position Prevents Chain Branching During DCI-Activated Synthesis

To avoid chain branching during synthesis when using DCI as activator, the N6-Me-dA phosphoramidite is offered with acetyl protection on the N6-methyl group [1]. This represents an additional protective measure beyond the standard DMT protection, addressing the potential nucleophilicity of the N6-methylamino moiety that could otherwise participate in unwanted side reactions during phosphoramidite coupling.

Synthesis Purity Side Reaction Prevention Phosphoramidite Activation Quality Control

Validated Application Scenarios for 5'-O-DMT-N6-Me-2'-dA Based on Quantitative Evidence


Tm Modulation in Oligonucleotide Probes for Multiplex Hybridization Assays

The capacity of m⁶dA to alter duplex thermodynamics—destabilizing antiparallel Watson-Crick duplexes while stabilizing parallel Hoogsteen-paired structures by up to 4.5 °C per unit [1]—enables precise Tm normalization across probe sets with varying GC content. This application is supported by direct head-to-head thermodynamic comparison data showing that m⁶dA modifications differentially modulate duplex stability depending on pairing geometry [1], a property not available with standard dA.

Synthesis of Oligonucleotides Containing Epitranscriptomic m⁶A Marks for Structural and Functional Studies

5'-O-DMT-N6-Me-2'-dA is the essential protected precursor for incorporating N6-methyladenine (m⁶dA/m⁶A) into synthetic DNA and RNA oligonucleotides. The N6-methyl modification is a conserved epitranscriptomic mark in both prokaryotic and eukaryotic nucleic acids [1]. The compound's compatibility with standard automated synthesis protocols without modification to coupling or deprotection conditions [2] makes it the practical choice for generating site-specifically modified oligonucleotides for biochemical and structural studies of m⁶A biology.

Therapeutic Oligonucleotide Design Leveraging Altered Base-Pairing Specificity

The hampered Watson-Crick base pairing of m⁶dA—confirmed by NMR structural studies showing the methyl group adopts a conformation that retards standard duplex formation [1]—can be exploited in antisense oligonucleotide and siRNA design where reduced off-target hybridization to mismatched sequences is desirable. The parallel duplex stabilization of up to 4.5 °C per unit in Hoogsteen pairing contexts [2] further supports applications in triplex-forming oligonucleotides and strand invasion strategies.

Model Systems for Studying DNA Alkylation and Damage Repair Pathways

N6-methyl-2'-deoxyadenosine is formed in cellular DNA through alkylation by endogenous S-adenosylmethionine or exogenous SN1/SN2 alkylating agents [1]. Synthetic oligonucleotides containing site-specific m⁶dA residues—constructed using 5'-O-DMT-N6-Me-2'-dA—serve as defined substrates for investigating DNA repair enzyme specificity, polymerase bypass fidelity, and the structural consequences of adenine N6-alkylation. The process compatibility with standard synthesis [1] ensures reproducible preparation of these model substrates.

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